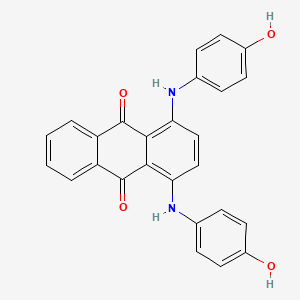
1,4-Bis(4-hydroxyanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is an organic compound with the molecular formula C26H18N2O4 It is a derivative of anthraquinone, characterized by the presence of two hydroxyphenylamino groups at the 1 and 4 positions of the anthracene-9,10-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination with 4-hydroxyaniline in the presence of a suitable catalyst.
Oxidation: The resulting intermediate is then oxidized to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Amination: Using a metal catalyst to facilitate the amination reaction.
Controlled Oxidation: Employing specific oxidizing agents to achieve the desired oxidation state without over-oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: It can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyphenyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Metal catalysts such as palladium or platinum are used in various reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of quinone derivatives.
Reduction: May produce hydroquinone derivatives.
Applications De Recherche Scientifique
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry
Dye Synthesis: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostics.
Medicine
Drug Development: Investigated for its potential use in developing anti-cancer drugs due to its structural similarity to known anti-cancer agents.
Industry
Material Science: Applied in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways, including:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: An anti-cancer drug with a similar anthraquinone core.
Ametantrone: Another anti-cancer agent with structural similarities.
Uniqueness
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyphenyl groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
15939-83-0 |
|---|---|
Formule moléculaire |
C26H18N2O4 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
1,4-bis(4-hydroxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c29-17-9-5-15(6-10-17)27-21-13-14-22(28-16-7-11-18(30)12-8-16)24-23(21)25(31)19-3-1-2-4-20(19)26(24)32/h1-14,27-30H |
Clé InChI |
PQLIQCMTQBHGIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)O)NC5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
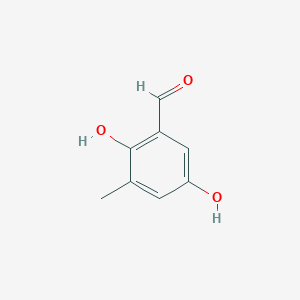



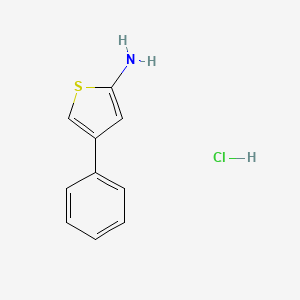
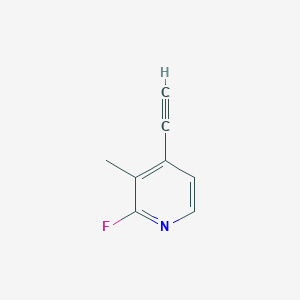
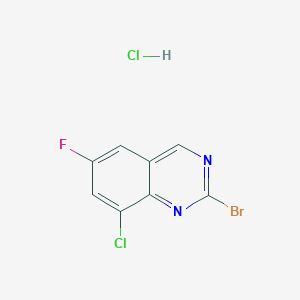
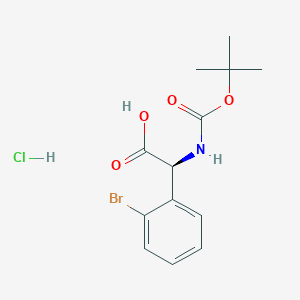
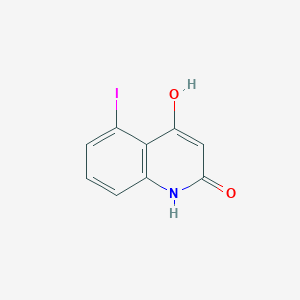
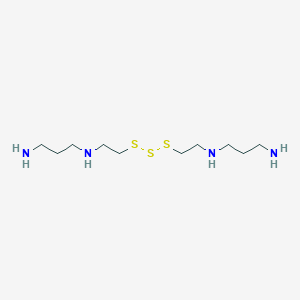
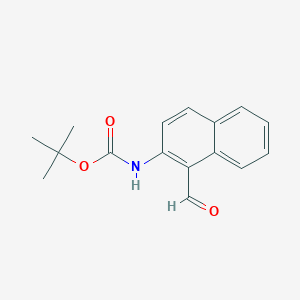
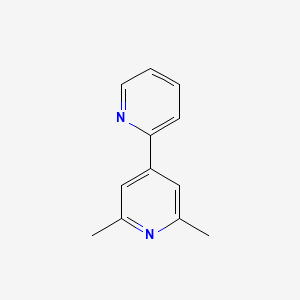
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
